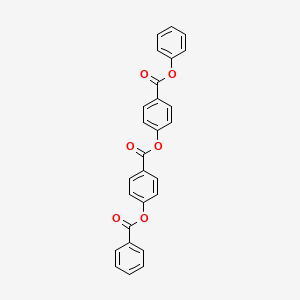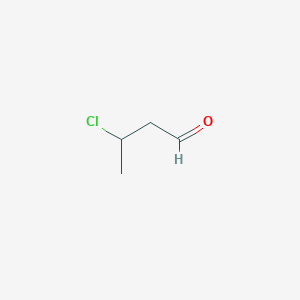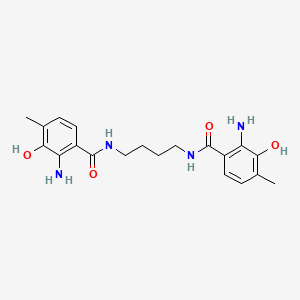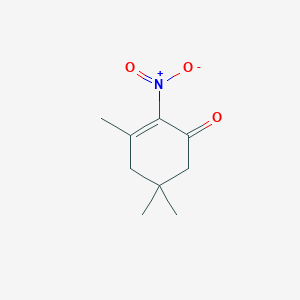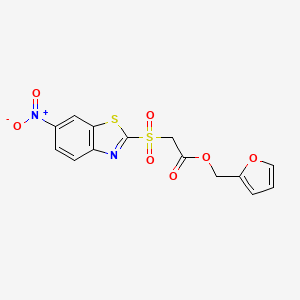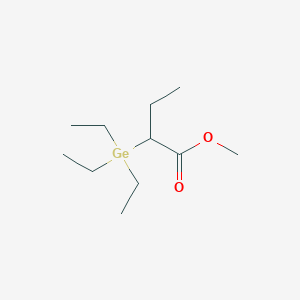
Methyl 2-(triethylgermyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(triethylgermyl)butanoate: is an organogermanium compound that features a germanium atom bonded to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of methyl 2-(triethylgermyl)butanoate typically involves the reaction of triethylgermanium chloride with methyl 2-bromobutanoate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the triethylgermanium group replaces the bromine atom on the butanoate ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(triethylgermyl)butanoate can undergo various chemical reactions, including:
Oxidation: The germanium atom can be oxidized to form germanium dioxide derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triethylgermanium group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products:
Oxidation: Germanium dioxide derivatives.
Reduction: Methyl 2-(triethylgermyl)butanol.
Substitution: Various organogermanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(triethylgermyl)butanoate is used as a precursor in the synthesis of more complex organogermanium compounds
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of germanium-containing polymers and materials. These materials may have unique electronic and optical properties, making them useful in semiconductor and photonic applications.
Mecanismo De Acción
The mechanism of action of methyl 2-(triethylgermyl)butanoate in chemical reactions involves the reactivity of the germanium atom and the ester group. The germanium atom can participate in various bonding interactions, while the ester group can undergo hydrolysis, reduction, or substitution reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparación Con Compuestos Similares
Methyl 2-(trimethylsilyl)butanoate: Similar structure but with a silicon atom instead of germanium.
Methyl 2-(triethylstannyl)butanoate: Similar structure but with a tin atom instead of germanium.
Methyl 2-(triethylplumbyl)butanoate: Similar structure but with a lead atom instead of germanium.
Uniqueness: Methyl 2-(triethylgermyl)butanoate is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability profiles, making them valuable in specific synthetic and industrial applications.
Propiedades
Número CAS |
81634-44-8 |
|---|---|
Fórmula molecular |
C11H24GeO2 |
Peso molecular |
260.94 g/mol |
Nombre IUPAC |
methyl 2-triethylgermylbutanoate |
InChI |
InChI=1S/C11H24GeO2/c1-6-10(11(13)14-5)12(7-2,8-3)9-4/h10H,6-9H2,1-5H3 |
Clave InChI |
UCQJCXLLZXZLLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC)[Ge](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


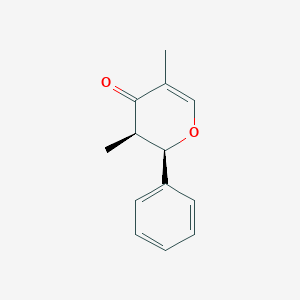

![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)
![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
